molecular formula C₁₅H₇D₆ClFNO₂ B1146196 Lumiracoxib-d6 CAS No. 1225453-72-4

Lumiracoxib-d6

Katalognummer: B1146196
CAS-Nummer: 1225453-72-4
Molekulargewicht: 299.76
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lumiracoxib-d6 is a deuterated form of lumiracoxib, a selective cyclo-oxygenase-2 (COX-2) inhibitor. Lumiracoxib is a non-steroidal anti-inflammatory drug (NSAID) developed for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain. The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of lumiracoxib, as the presence of deuterium can influence the metabolic stability and absorption of the compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Lumiracoxib-d6 involves the incorporation of deuterium atoms into the lumiracoxib molecule. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions

Lumiracoxib-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Pain Management in Osteoarthritis

Lumiracoxib has been extensively studied for its effectiveness in treating osteoarthritis. The Therapeutic Arthritis Research and Gastrointestinal Event Trial (TARGET) demonstrated that lumiracoxib significantly reduced ulcer complications compared to naproxen and ibuprofen, making it a preferable choice for patients with osteoarthritis who are at risk for gastrointestinal issues .

  • Efficacy : In clinical trials, lumiracoxib showed comparable analgesic effects to other NSAIDs while causing fewer gastrointestinal complications. For instance, the incidence of upper gastrointestinal ulcer complications was markedly lower in patients treated with lumiracoxib (0.25%) compared to those on NSAIDs (1.09%) over one year .

Acute Pain Management

Lumiracoxib has also been indicated for short-term management of acute pain, such as postoperative pain following orthopedic surgery or dental procedures. Studies have shown that it provides effective pain relief comparable to other standard analgesics without significant gastrointestinal risks .

Gastrointestinal Safety

The gastrointestinal safety of lumiracoxib has been a focal point in research. The TARGET study highlighted that lumiracoxib resulted in a three to four-fold reduction in serious ulcer complications compared to traditional NSAIDs . This safety profile is crucial for patients requiring long-term anti-inflammatory treatment.

Cardiovascular Safety

Concerns regarding cardiovascular events associated with COX-2 inhibitors have been addressed in various studies. The TARGET trial indicated that there was no significant increase in cardiovascular events among patients taking lumiracoxib compared to those on traditional NSAIDs . This finding supports its use in a broader patient population without heightened cardiovascular risk.

Comparative Efficacy and Safety Data

Study Drug Comparison Ulcer Complications (%) Cardiovascular Events (%)
TARGETLumiracoxib vs Naproxen0.25 vs 1.090.65 vs 0.55
TARGETLumiracoxib vs Ibuprofen0.25 vs 1.090.65 vs 0.55

Wirkmechanismus

Lumiracoxib-d6 exerts its effects by selectively inhibiting the cyclo-oxygenase-2 (COX-2) enzyme. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. Unlike non-selective NSAIDs, lumiracoxib does not inhibit cyclo-oxygenase-1 (COX-1) at therapeutic concentrations, thereby reducing the risk of gastrointestinal side effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness of Lumiracoxib-d6

This compound is unique due to its deuterated nature, which provides enhanced metabolic stability and allows for detailed pharmacokinetic and metabolic studies. Its high selectivity for COX-2 and reduced gastrointestinal side effects make it a valuable compound for research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

1225453-72-4

Molekularformel

C₁₅H₇D₆ClFNO₂

Molekulargewicht

299.76

Synonyme

2-[(2-Chloro-6-fluorophenyl)amino]-5-methylbenzeneacetic Acid-d6;  _x000B_2-[2-(2-Chloro-6-fluorophenylamino)-5-methylphenyl]acetic Acid-d6;  CGS 35189-d6;  COX 189-d6;  Prexige-d6; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.